molecular formula C27H23NO3 B5304563 N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide

N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide

Cat. No. B5304563
M. Wt: 409.5 g/mol
InChI Key: DLQOOFHLGXPYRZ-JQIJEIRASA-N
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Description

N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide, also known as HNMPB, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that plays a role in the inflammatory response, and its inhibition by N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide may contribute to its anti-inflammatory and analgesic properties. PPARγ is a nuclear receptor that regulates gene expression and is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ by N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide may contribute to its neuroprotective and antitumor properties.
Biochemical and Physiological Effects
N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of COX-2. N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide has also been found to induce apoptosis in cancer cells and to inhibit the growth and migration of cancer cells. In addition, N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide in lab experiments is its potential therapeutic applications. N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, as well as a neuroprotective effect. Another advantage is that N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide is relatively easy to synthesize using a multistep process. However, one limitation of using N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide. One direction is to further investigate its mechanism of action, particularly its interaction with COX-2 and PPARγ. Another direction is to explore its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research could be conducted to investigate the potential use of N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide in combination with other drugs for the treatment of cancer. Finally, more studies could be conducted to determine the optimal dosage and administration of N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide for its therapeutic applications.
Conclusion
N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. Its synthesis method involves a multistep process, and it has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, as well as a neuroprotective effect. N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of COX-2 and the activation of PPARγ. While N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide has potential advantages for lab experiments, its limitations include its unclear mechanism of action. Future research directions include further investigation of its mechanism of action and therapeutic applications.

Synthesis Methods

N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide can be synthesized using a multistep process that involves the reaction of 2-hydroxy-1-naphthaldehyde with phenylacetic acid to form 1-(2-hydroxy-1-naphthyl)-3-phenylprop-2-en-1-one. This intermediate is then reacted with 3-methoxybenzoyl chloride to form N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide has also been shown to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(E)-1-(2-hydroxynaphthalen-1-yl)-3-phenylprop-2-enyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO3/c1-31-22-12-7-11-21(18-22)27(30)28-24(16-14-19-8-3-2-4-9-19)26-23-13-6-5-10-20(23)15-17-25(26)29/h2-18,24,29H,1H3,(H,28,30)/b16-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQOOFHLGXPYRZ-JQIJEIRASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(C=CC2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)NC(/C=C/C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2E)-1-(2-Hydroxynaphthalen-1-YL)-3-phenylprop-2-EN-1-YL]-3-methoxybenzamide

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